![molecular formula C16H13NO4 B13141414 1-Hydroxy-4-[(2-hydroxyethyl)amino]anthraquinone CAS No. 38933-95-8](/img/structure/B13141414.png)
1-Hydroxy-4-[(2-hydroxyethyl)amino]anthraquinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Hydroxy-4-[(2-hydroxyethyl)amino]anthraquinone is an organic compound with the molecular formula C16H13NO4 and a molecular weight of 283.28 g/mol . It is a derivative of anthraquinone, a class of compounds known for their vibrant colors and applications in dyes and pigments. This compound is characterized by the presence of a hydroxy group and a hydroxyethylamino group attached to the anthraquinone core.
Vorbereitungsmethoden
The synthesis of 1-Hydroxy-4-[(2-hydroxyethyl)amino]anthraquinone typically involves the reaction of 1-aminoanthraquinone with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as sodium hydroxide. The reaction mixture is heated to a specific temperature, usually around 80-100°C, and maintained for several hours to ensure complete conversion. The product is then purified through recrystallization or chromatography.
Industrial production methods for this compound may involve large-scale batch reactors where the reaction conditions are optimized for maximum yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
1-Hydroxy-4-[(2-hydroxyethyl)amino]anthraquinone undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: The compound can be reduced to form hydroquinones, which have applications in photography and as reducing agents.
Substitution: The amino group can undergo substitution reactions with various electrophiles, leading to the formation of a wide range of derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like acyl chlorides. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-Hydroxy-4-[(2-hydroxyethyl)amino]anthraquinone has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various dyes and pigments.
Biology: The compound is investigated for its interactions with biological molecules, such as DNA and proteins.
Medicine: Derivatives of this compound are explored for their anticancer and antimicrobial properties.
Industry: The compound is used in the production of high-performance dyes and pigments for textiles, plastics, and coatings.
Wirkmechanismus
The mechanism of action of 1-Hydroxy-4-[(2-hydroxyethyl)amino]anthraquinone involves its ability to interact with various molecular targets. The hydroxy and amino groups enable the compound to form hydrogen bonds and electrostatic interactions with biological molecules. This interaction can lead to the inhibition of enzymatic activity or the disruption of cellular processes. The compound’s ability to undergo redox reactions also plays a role in its biological activity, as it can generate reactive oxygen species that induce oxidative stress in cells .
Vergleich Mit ähnlichen Verbindungen
1-Hydroxy-4-[(2-hydroxyethyl)amino]anthraquinone can be compared with other anthraquinone derivatives, such as:
1-Hydroxyanthraquinone: Lacks the hydroxyethylamino group, resulting in different chemical and biological properties.
1-Amino-4-hydroxyanthraquinone: Similar structure but with different substitution patterns, leading to variations in reactivity and applications.
1,4-Dihydroxyanthraquinone: Contains two hydroxy groups, which influence its redox properties and interactions with biological molecules.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its combination of hydroxy and hydroxyethylamino groups makes it a versatile compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
38933-95-8 |
|---|---|
Molekularformel |
C16H13NO4 |
Molekulargewicht |
283.28 g/mol |
IUPAC-Name |
1-hydroxy-4-(2-hydroxyethylamino)anthracene-9,10-dione |
InChI |
InChI=1S/C16H13NO4/c18-8-7-17-11-5-6-12(19)14-13(11)15(20)9-3-1-2-4-10(9)16(14)21/h1-6,17-19H,7-8H2 |
InChI-Schlüssel |
BZZAYWMGXWVQKV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C=CC(=C3C2=O)O)NCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


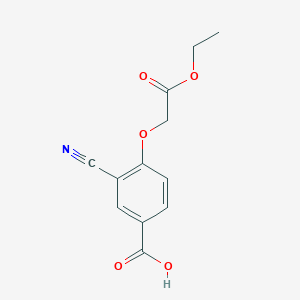
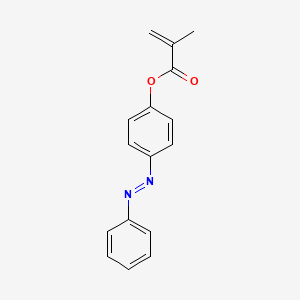

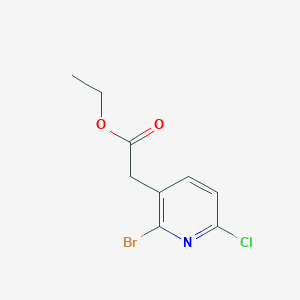
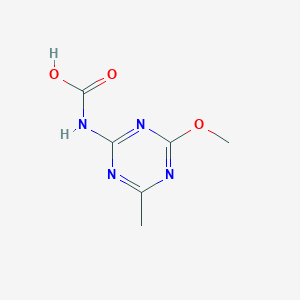

![[3,4'-Bipyridin]-5-amine, N-(3-bromophenyl)-](/img/structure/B13141369.png)
![6-Chloro-[3,4'-bipyridine]-4-carbaldehyde](/img/structure/B13141370.png)

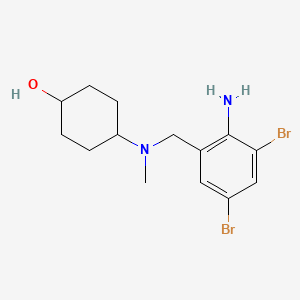
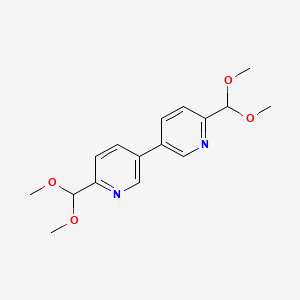

![[(1R,3S)-3-[(9-phenylfluoren-9-yl)amino]cyclopentyl]methanol](/img/structure/B13141413.png)

